N,N'-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide
Overview
Description
N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide is a complex organic compound characterized by the presence of benzodioxole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide typically involves the reaction of 1,3-benzodioxole derivatives with pyridine-2,5-dicarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide can undergo oxidation reactions, particularly at the benzodioxole moieties.
Reduction: The compound can be reduced under specific conditions, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moieties may facilitate binding to hydrophobic pockets, while the pyridine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- N,N’-bis(1,3-benzodioxol-5-yl)urea
- N,N’-bis(1,3-benzodioxol-5-yl)ethanediamide
- N,N’-bis(1,3-benzodioxol-5-yl)thiourea
Comparison: N,N’-bis(1,3-benzodioxol-5-yl)-2,5-pyridinedicarboxamide is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
2-N,5-N-bis(1,3-benzodioxol-5-yl)pyridine-2,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6/c25-20(23-13-2-5-16-18(7-13)29-10-27-16)12-1-4-15(22-9-12)21(26)24-14-3-6-17-19(8-14)30-11-28-17/h1-9H,10-11H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFWHHQLTSLABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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